molecular formula C8H14O B13818356 (R)-Bicyclo[2.2.2]octan-2-ol

(R)-Bicyclo[2.2.2]octan-2-ol

Cat. No.: B13818356
M. Wt: 126.20 g/mol
InChI Key: BDNQWBJLWGNPAL-KAVNDROISA-N
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Description

®-Qinoclidinole is a chiral compound known for its unique chemical structure and properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The ®-enantiomer of Qinoclidinole is of particular interest due to its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Qinoclidinole typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of quinoline derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of ®-Qinoclidinole may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

®-Qinoclidinole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert ®-Qinoclidinole to its corresponding tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis or as intermediates in pharmaceutical production.

Scientific Research Applications

®-Qinoclidinole has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: ®-Qinoclidinole derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-Qinoclidinole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, ®-Qinoclidinole may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-Qinoclidinole: The enantiomer of ®-Qinoclidinole, which may have different biological activities and reactivity.

    Quinoline: The parent compound, which lacks the chiral center but shares the core structure.

    Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.

Uniqueness

®-Qinoclidinole is unique due to its specific stereochemistry, which can lead to distinct interactions in chemical and biological systems. Its enantiomeric purity and the ability to selectively target molecular pathways make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2R)-bicyclo[2.2.2]octan-2-ol

InChI

InChI=1S/C8H14O/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2/t6?,7?,8-/m1/s1

InChI Key

BDNQWBJLWGNPAL-KAVNDROISA-N

Isomeric SMILES

C1CC2CCC1C[C@H]2O

Canonical SMILES

C1CC2CCC1CC2O

Origin of Product

United States

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